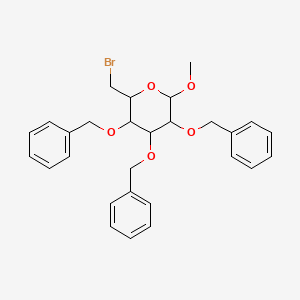
3-(3-(Methoxycarbonyl)isoxazol-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32708585 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, making it a valuable tool in biomedical research, particularly in the detection and treatment of certain cancers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708585 typically involves the use of carbon-based materials. One common method includes the functionalization of carbon dots with specific functional groups that enhance their photoluminescent properties. The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the functionalization process.
Industrial Production Methods
Industrial production of MFCD32708585 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32708585 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may result in the formation of carboxylic acids, while reduction could yield alcohols.
Wissenschaftliche Forschungsanwendungen
MFCD32708585 has a wide range of applications in scientific research:
Chemistry: It is used as a photoluminescent probe in various chemical analyses.
Biology: The compound’s ability to bind with specific biomolecules makes it useful in imaging and diagnostic applications.
Medicine: MFCD32708585 has shown potential in cancer treatment, particularly in targeting and destroying cancer cells through photodynamic therapy.
Industry: It is used in the development of advanced materials with enhanced optical properties.
Wirkmechanismus
The mechanism by which MFCD32708585 exerts its effects involves its interaction with specific molecular targets. In cancer treatment, for example, the compound binds to cancer cells and, upon activation by light, generates reactive oxygen species that induce cell death. This process involves pathways related to oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MFCD32708586: Another photoluminescent compound with similar properties but different functional groups.
MFCD32708587: Known for its higher stability under various conditions.
MFCD32708588: Exhibits stronger binding affinity to certain biomolecules.
Uniqueness
MFCD32708585 stands out due to its specific functional groups that enhance its photoluminescent properties and its ability to generate reactive oxygen species efficiently. This makes it particularly effective in applications such as cancer treatment and advanced material development.
Eigenschaften
Molekularformel |
C12H9NO5 |
|---|---|
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
3-(3-methoxycarbonyl-1,2-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)9-6-10(18-13-9)7-3-2-4-8(5-7)11(14)15/h2-6H,1H3,(H,14,15) |
InChI-Schlüssel |
MQDYWZOZVSJXPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15338824.png)

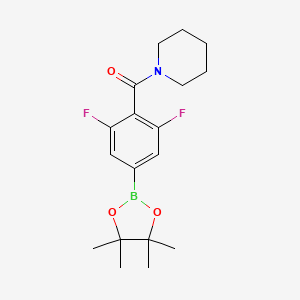
![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B15338852.png)
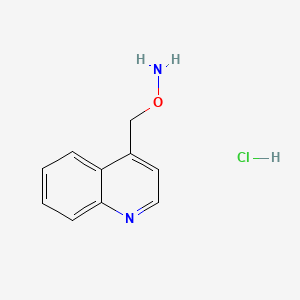
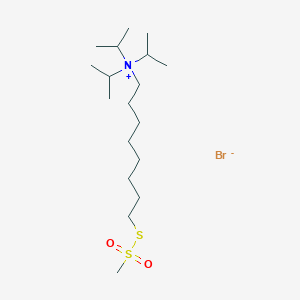
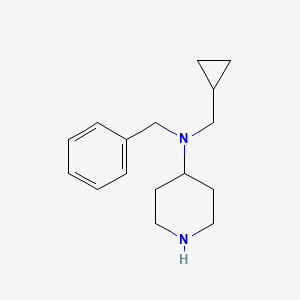

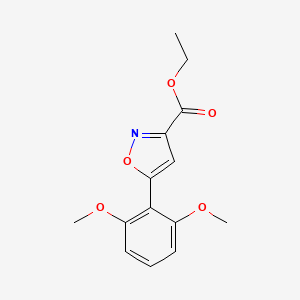
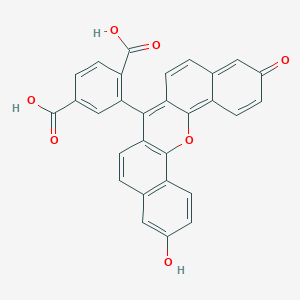
![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)
